3-Bromo-1-benzoselenophene-2-carboxamide

Description

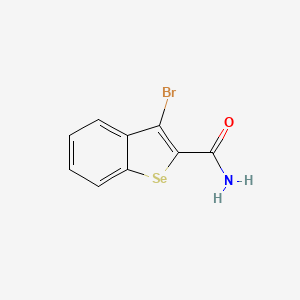

3-Bromo-1-benzoselenophene-2-carboxamide is a selenium-containing heterocyclic compound featuring a benzoselenophene core substituted with a bromine atom at position 3 and a carboxamide group at position 2.

Properties

CAS No. |

215113-52-3 |

|---|---|

Molecular Formula |

C9H6BrNOSe |

Molecular Weight |

303.02 g/mol |

IUPAC Name |

3-bromo-1-benzoselenophene-2-carboxamide |

InChI |

InChI=1S/C9H6BrNOSe/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H2,11,12) |

InChI Key |

LOJIQBMRBZBRQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C([Se]2)C(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzoselenophene Scaffold

Ring Formation via Cyclization

The benzoselenophene core is typically constructed through cyclization reactions. A representative approach involves:

- Aldol Condensation : 2-Fluorobenzaldehyde reacts with dimethyldiselenide in the presence of dithiothreitol (DTT) under basic conditions to form 2-(methylselanyl)benzaldehydes.

- Nucleophilic Displacement : The selenide intermediate undergoes nucleophilic substitution with ethyl bromoacetate, followed by aldol cyclization to yield ethyl benzoselenophene-2-carboxylate.

Example Reaction :

$$

\text{2-Fluorobenzaldehyde} + (\text{CH}3)2\text{Se}_2 \xrightarrow{\text{DTT, Base}} \text{Benzoselenophene-2-carboxylate}

$$

Bromination at Position 3

Directed Bromination Strategies

Bromination is achieved using electrophilic brominating agents. Key methods include:

- N-Bromosuccinimide (NBS) : In chloroform/acetic acid, NBS selectively brominates the benzoselenophene scaffold at position 3.

- Copper(I) Bromide-Mediated Bromination : For sterically hindered substrates, CuBr in dimethylformamide (DMF) enables regioselective bromination.

Optimized Conditions :

| Brominating Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NBS | CHCl$$_3$$/AcOH | 0–20°C | 85–92% |

| CuBr | DMF | 80°C | 78% |

Carboxamide Functionalization

Amide Bond Formation

The carboxylic acid intermediate (3-bromo-1-benzoselenophene-2-carboxylic acid) is converted to the carboxamide via coupling reagents:

Activation with Carbodiimides

- Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt).

- Mechanism : Formation of an active ester intermediate, followed by nucleophilic attack by ammonia or amines.

Procedure :

- Dissolve 3-bromo-1-benzoselenophene-2-carboxylic acid (1 eq) in anhydrous dichloromethane.

- Add DCC (1.2 eq) and HOBt (1.1 eq), stir at 0°C for 30 minutes.

- Introduce aqueous ammonia (2 eq), warm to room temperature, and stir for 12 h.

- Purify via silica gel chromatography (hexane/ethyl acetate).

Uranium/Guanidinium-Based Coupling

- Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with N,N-diisopropylethylamine (DIPEA).

- Advantage : Reduced epimerization and side reactions.

Conditions :

| Coupling Reagent | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| HATU | DIPEA | MeCN | 3 h | 90% |

| TBTU | Triethylamine | DMF | 6 h | 85% |

Alternative Routes

Reductive Amination of Aldehydes

For analogs with modified substituents, reductive amination of benzoselenophene-2-carbaldehydes is employed:

- Synthesize aldehyde via oxidation of hydroxymethyl intermediates.

- React with ammonia under hydrogen gas (H$$_2$$) and palladium catalysis.

Limitation : Lower yields (60–70%) due to competing reduction of the selenophene ring.

Analytical Characterization

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-benzoselenophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The selenium atom in the benzoselenophene ring can undergo oxidation and reduction reactions, altering the compound’s electronic properties.

Common Reagents and Conditions

Substitution: Reagents such as zinc cyanide and catalytic systems like tris(dibenzylideneacetone)dipalladium (0) are commonly used.

Oxidation: Oxidizing agents like sulfuryl chloride can be used to chlorinate the selenium atom.

Major Products Formed

Scientific Research Applications

3-Bromo-1-benzoselenophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential cytotoxic activity against malignant tumors.

Materials Science: The unique electronic properties of selenium-containing compounds make them suitable for use in organic semiconductors and other electronic materials.

Biological Research: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-benzoselenophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in modulating the compound’s electronic properties, which can affect its binding affinity and specificity towards biological targets . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .

Comparison with Similar Compounds

Key Differences :

- Core Heteroatom : Replaces selenium with sulfur in the benzothiophene ring, reducing atomic radius and polarizability.

- Substituents : Features a 3-methoxyphenyl group attached to the carboxamide nitrogen, enhancing lipophilicity compared to the unsubstituted carboxamide in the target compound.

- Molecular Formula: C₁₆H₁₂BrNO₂S (vs. C₉H₆BrNOSe for the selenophene analog).

| Property | This compound | 3-Bromo-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide |

|---|---|---|

| Molecular Formula | C₉H₆BrNOSe | C₁₆H₁₂BrNO₂S |

| Functional Groups | Bromine, carboxamide | Bromine, carboxamide, methoxyphenyl |

| Electronic Effects | Selenium enhances π-conjugation | Sulfur provides moderate conjugation |

| Potential Applications | Catalysis, optoelectronics | Pharmaceutical intermediates (e.g., kinase inhibitors) |

Research Findings :

- The methoxyphenyl group in the benzothiophene analog may improve binding affinity in protein targets due to hydrophobic interactions, as seen in kinase inhibitor studies .

2-Bromo-1-benzoselenophene-3-carbaldehyde

Key Differences :

- Substituent Positions : Bromine at position 2 (vs. 3) and a carbaldehyde group at position 3 (vs. carboxamide at 2).

- Reactivity : The aldehyde group is more electrophilic than carboxamide, making it reactive toward nucleophiles (e.g., in Schiff base formation).

| Property | This compound | 2-Bromo-1-benzoselenophene-3-carbaldehyde |

|---|---|---|

| Molecular Formula | C₉H₆BrNOSe | C₉H₅BrOSe |

| Functional Groups | Bromine (C3), carboxamide (C2) | Bromine (C2), aldehyde (C3) |

| Melting Point | Not reported | Not reported (CAS 26526-30-7) |

| Synthetic Utility | Stable H-bonding motifs | Precursor for heterocyclic expansions |

Research Findings :

- The aldehyde derivative (CAS 26526-30-7) is used in synthesizing selenophene-based polymers, where its reactivity facilitates crosslinking .

3-Bromo-1-selena-1H-indene-2-carbaldehyde

Key Differences :

- Core Structure: A fused indene-selenophene system (vs. benzoselenophene).

- Substituents : Bromine at position 3 and aldehyde at position 2, analogous to the target compound but with a fused ring system.

| Property | This compound | 3-Bromo-1-selena-1H-indene-2-carbaldehyde |

|---|---|---|

| Molecular Formula | C₉H₆BrNOSe | C₉H₅BrOSe |

| Structural Complexity | Single aromatic ring | Fused bicyclic system |

| Applications | Drug design | Organic semiconductor precursors |

Research Findings :

- The fused indene-selenophene structure (CAS 26581-53-3) exhibits redshifted absorption spectra, suggesting utility in optoelectronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.